molecular formula C15H13FO2 B7760168 Flurbiprofen CAS No. 51543-38-5

Flurbiprofen

Cat. No.: B7760168
CAS No.: 51543-38-5
M. Wt: 244.26 g/mol
InChI Key: SYTBZMRGLBWNTM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Flurbiprofen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, particularly involving the fluorine atom on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Flurbiprofen has a wide range of scientific research applications:

Comparison with Similar Compounds

Flurbiprofen is structurally and pharmacologically related to other NSAIDs such as fenoprofen, ibuprofen, and ketoprofen . Compared to these compounds, this compound has a similar mechanism of action but may differ in its potency, duration of action, and side effect profile. For example, this compound has been found to be comparable to indomethacin in the treatment of rheumatoid arthritis and degenerative joint disease .

Similar Compounds

  • Fenoprofen
  • Ibuprofen
  • Ketoprofen
  • Indomethacin

This compound’s uniqueness lies in its specific indications and its use in both oral and ophthalmic formulations, providing versatility in its therapeutic applications.

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBZMRGLBWNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037231
Record name Flurbiprofen
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Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
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Solubility

2.49e-02 g/L
Record name Flurbiprofen
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Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Similar to other NSAIAs, the anti-inflammatory effect of flurbiprofen occurs via reversible inhibition of cyclooxygenase (COX), the enzyme responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway. This effectively decreases the concentration of prostaglandins involved in inflammation, pain, swelling and fever. Flurbiprofen is a non-selective COX inhibitor and inhibits the activity of both COX-1 and -2. It is also one of the most potent NSAIAs in terms of prostaglandin inhibitory activity.
Record name Flurbiprofen
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CAS No.

5104-49-4
Record name Flurbiprofen
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Record name Flurbiprofen [USAN:USP:INN:BAN:JAN]
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Record name Flurbiprofen
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Record name FLURBIPROFEN
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Record name Flurbiprofen
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110-111 °C, 110 - 111 °C
Record name Flurbiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00712
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Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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